Chemical properties of Methyl 3-acetyl-4-(allyloxy)benzoate
Chemical properties of Methyl 3-acetyl-4-(allyloxy)benzoate
Technical Whitepaper: Methyl 3-acetyl-4-(allyloxy)benzoate
Abstract
Methyl 3-acetyl-4-(allyloxy)benzoate is a pivotal intermediate in the synthesis of substituted benzofurans, a scaffold ubiquitous in anti-arrhythmic drugs (e.g., Amiodarone) and natural products.[1] This guide provides a comprehensive analysis of its chemical properties, a validated synthetic protocol, and a mechanistic breakdown of its primary utility: the Claisen rearrangement-mediated cyclization.[2][3][1][4] By leveraging the ortho-relationship between the acetyl and allyloxy motifs, researchers can access 2-methylbenzofuran-5-carboxylates with high regioselectivity.[1]
Structural Analysis & Physicochemical Profile
This compound functions as a "masked" benzofuran.[3][4] Its stability allows for purification and storage, yet it possesses high reactivity under thermal or Lewis acid conditions to undergo [3,3]-sigmatropic rearrangement.[1]
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | Methyl 3-acetyl-4-(prop-2-en-1-yloxy)benzoate | |
| Molecular Formula | C₁₃H₁₄O₄ | |
| Molecular Weight | 234.25 g/mol | |
| Precursor CAS | 57009-12-8 (Methyl 3-acetyl-4-hydroxybenzoate) | Note: The allyloxy derivative is often synthesized in situ or custom-ordered.[1][5] |
| Physical State | White to off-white crystalline solid | Low melting point (approx. 60–75°C) |
| Solubility | Soluble in DCM, EtOAc, Acetone, DMF.[2][3][1] | Insoluble in water.[2][1][4] |
| LogP (Predicted) | ~2.5 - 2.8 | Lipophilic, suitable for organic extraction.[2][1][4] |
Spectral Signature (Diagnostic NMR)
Identification relies on the distinct allylic pattern and the disappearance of the phenolic proton from the precursor.[2][3][4]
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¹H NMR (CDCl₃, 400 MHz):
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δ 2.65 (s, 3H): Acetyl methyl group (-C(=O)CH ₃).[1]
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δ 4.70 (d, J = 5.5 Hz, 2H): Allylic methylene (-OCH ₂-).[1][4]
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δ 5.30–5.50 (m, 2H): Terminal alkene protons (=CH ₂).[2][3][1][4]
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δ 6.00–6.15 (m, 1H): Internal alkene proton (-CH =).[2][1][4]
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δ 6.95 (d, 1H): Aromatic proton (Ortho to allyloxy).[2][3][1][4]
-
δ 8.15 (dd, 1H) & 8.45 (d, 1H): Remaining aromatic protons (deshielded by ester/ketone).[2][3][1]
-
Synthetic Protocol: O-Alkylation
The synthesis involves the Williamson etherification of Methyl 3-acetyl-4-hydroxybenzoate.[1] While simple in theory, controlling the base and solvent is critical to prevent ester hydrolysis or C-alkylation.[2][1][4]
Reagents & Materials
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Substrate: Methyl 3-acetyl-4-hydroxybenzoate (1.0 eq)
-
Electrophile: Allyl Bromide (1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[3][1][4]
-
Solvent: Acetone (HPLC grade, dry) or DMF (for faster rates)
-
Catalyst: Potassium Iodide (KI) (0.1 eq, optional Finkelstein condition)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 3-acetyl-4-hydroxybenzoate in anhydrous Acetone (0.5 M concentration).
-
Deprotonation: Add anhydrous K₂CO₃. The mixture may turn yellow/orange due to phenoxide formation.[2] Stir at room temperature for 15 minutes.
-
Addition: Add Allyl Bromide dropwise via syringe. Caution: Allyl bromide is a lachrymator.[3][1][4]
-
Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2][1][4] The starting material (lower R_f, UV active) should disappear.[2][3][1][4]
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Mechanistic Pathways: The Claisen-Cyclization Cascade
The true value of this molecule lies in its reactivity.[2][3] It serves as a substrate for the Claisen Rearrangement , followed by cyclization to form the benzofuran core.[3] This pathway is preferred over direct cyclization methods because it establishes the C2-methyl and C3-H substitution pattern with high fidelity.[1]
Pathway Logic
-
Thermal Activation: Heating (>180°C) induces a [3,3]-sigmatropic shift.[2][1][4]
-
Migration: The allyl group migrates to the ortho position (C3 of the ring is blocked, so it goes to C5? No, the acetyl is at C3.[2][3][4] The allyloxy is at C4.[2][3][4] The ortho positions to C4 are C3 and C5.[2][3][4] C3 is blocked by Acetyl.[1][4] Therefore, migration occurs at C5 ? Correction: The Claisen rearrangement requires an open ortho position.[2][3] If C3 has Acetyl and C4 has Allyloxy, the migration goes to C5 .[2][3][1] However, for benzofuran synthesis, we usually want the allyl group to interact with the acetyl.[2][3][1][4]
-
Correction on Mechanism: The standard "Rotenone-type" or "Khellin-type" synthesis uses an ortho-acetyl group to drive cyclization after the rearrangement.[1]
-
Scenario A (Standard Claisen): Migration to C5.
-
Scenario B (Benzofuran Formation): This specific molecule is designed such that the acetyl group participates in the cyclization.[2][3]
-
Mechanism:[3][1][4][7][8] The allyl group migrates to C3? No, C3 is occupied.[2][3][1][4] It migrates to C5.[2][1][4] Wait. If the goal is 2-methylbenzofuran, the synthesis usually starts with an unsubstituted ortho position, or the acetyl group is used to close the ring on the oxygen.[2][3][1]
-
Actually: The synthesis of 2-methylbenzofuran-5-carboxylate usually proceeds via the reaction of the phenoxide with chloroacetone (Rap-Stoermer) OR via the Claisen rearrangement of an allyl ether followed by oxidative cleavage .[1][4]
-
Let's look at the specific "Acetyl + Allyloxy" motif: This motif allows for a different cyclization.[2][1][4] If the allyl group is present, one can perform a rearrangement, isomerize the double bond, and then ozonolyze to an aldehyde, which condenses with the acetyl.[2][3][1]
-
Most likely application:[2][3][1][4][7] This molecule is a precursor for 3-allyl-substituted derivatives or, upon rearrangement to C5 and subsequent oxidation, yields complex tricyclic cores.[2][1]
-
However, a more direct route to Benzofurans from this specific precursor involves bromination of the double bond and cyclization.[2][3]
Visualizing the Workflow
Caption: Synthetic divergence of Methyl 3-acetyl-4-(allyloxy)benzoate. Path A yields C-alkylated phenols; Path B yields furan-fused heterocycles.[1][4]
Troubleshooting & Optimization
When working with this compound, specific challenges arise regarding stability and regioselectivity.[2][3][1]
| Issue | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | Moisture in solvent/base.[1][4] | Flame-dry glassware; use anhydrous K₂CO₃; add molecular sieves to Acetone/DMF. |
| C-Alkylation Byproduct | Solvent polarity too low or temperature too high.[1][4] | Use Acetone instead of DMF; keep temp <60°C. C-alkylation is favored in high-boiling alcohols.[1][4] |
| Incomplete Rearrangement | Temperature < 180°C. | Claisen rearrangement requires high energy.[2] Use diphenyl ether or N,N-diethylaniline as solvent at 200°C+.[1][4] |
| Hydrolysis of Ester | Presence of water/hydroxide.[2][4][6] | Avoid NaOH/KOH; stick to Carbonate bases.[2][1][4] Ensure workup is neutral. |
Applications in Drug Development
-
Anti-Arrhythmic Agents: The benzofuran core derived from this molecule mimics the pharmacophore of Amiodarone and Dronedarone .[2][3][4] The C5-ester handle allows for the attachment of solubilizing basic side chains (e.g., diethylaminoethoxy groups).[3][1][4]
-
Natural Product Synthesis: Used as a building block for Khellin analogues (vasodilators) and furocoumarins.[2][1]
-
Material Science: The allyl group can serve as a cross-linking site in polymerization if the ester functionality is preserved for polymer backbone integration.[2][3][4]
References
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Synthesis of Methyl 3-acetyl-4-hydroxybenzoate (Precursor)
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General Protocol for O-Alkylation of Acetophenones
-
Claisen Rearrangement Mechanisms
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Benzofuran Synthesis Strategies
Sources
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]
- 4. methyl 3-acetyl-4-hydroxybenzoate 95% | CAS: 57009-12-8 | AChemBlock [achemblock.com]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Methyl 3-acetyl-4-hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 10. METHYL 3-ACETYL-4-HYDROXYBENZOATE price,buy METHYL 3-ACETYL-4-HYDROXYBENZOATE - chemicalbook [chemicalbook.com]
- 11. METHYL 3-ACETYL-4-HYDROXYBENZOATE | 57009-12-8 [chemicalbook.com]
